Sitafloxacin
Description
Overview of Fluoroquinolone Antibiotics and Sitafloxacin's Position
Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. nih.gov This mechanism of action results in rapid bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. nih.gov
This compound (B179971) is distinguished as a fourth-generation fluoroquinolone, a classification that reflects its enhanced activity against Gram-positive bacteria and anaerobes compared to earlier generations. nih.govjmatonline.com It demonstrates potent in vitro activity against a wide array of pathogens, including Staphylococcus spp., Streptococcus pneumoniae, Enterococcus spp., Moraxella catarrhalis, Escherichia coli, Klebsiella spp., Pseudomonas aeruginosa, and various anaerobic bacteria. nih.gov
A key characteristic of this compound is its low minimum inhibitory concentrations (MICs) against many clinically important bacteria. nih.gov Research has shown its MIC90 (the concentration required to inhibit 90% of isolates) to be significantly lower than that of other fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101) for many pathogens. nih.govresearchgate.net For instance, against clinical isolates of Streptococcus milleri, this compound's MIC90 was 0.06 µg/mL, which is 8-fold lower than that of ciprofloxacin and 16-fold lower than that of levofloxacin. researchgate.net
Below is a comparative table of MIC90 values for this compound and other fluoroquinolones against selected pathogens.
| Pathogen | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Levofloxacin (µg/mL) |
| Streptococcus pneumoniae | 0.125 | 2 | 1 |
| Staphylococcus aureus (MSSA) | 0.064 | 0.5 | 0.5 |
| Staphylococcus aureus (MRSA) | 0.5 | >128 | >128 |
| Escherichia coli | 0.032 | 0.032 | 0.064 |
| Klebsiella pneumoniae | 0.064 | 0.125 | 0.25 |
| Pseudomonas aeruginosa | 0.5 | 1 | 2 |
| Acinetobacter baumannii | 0.064 | 1 | 1 |
Data sourced from multiple in vitro studies. nih.gov
Historical Development and Approval of this compound
This compound (formerly known as DU-6859a) was developed by Daiichi Sankyo Company, Limited, a Japanese pharmaceutical company with a history of developing fluoroquinolone antibiotics, including ofloxacin (B1677185) and levofloxacin. nih.gov The molecule was specifically designed to have a broad spectrum of activity, including against fluoroquinolone-resistant strains. jmatonline.com
After extensive preclinical and clinical research, this compound was approved for clinical use in Japan in 2008. nih.gov It is marketed under the trade name Gracevit® for the treatment of a variety of infections, including respiratory tract infections, urinary tract infections, and oral infections. nih.govnih.gov Its approval was based on data from numerous clinical trials demonstrating its efficacy and a manageable safety profile. In Thailand, it was later approved for the treatment of respiratory and urinary tract infections. jmatonline.com
Rationale for this compound Research in the Context of Antimicrobial Resistance
The rise of antimicrobial resistance is a major global health threat, rendering many existing antibiotics ineffective. mdpi.com This has created an urgent need for the development of new antimicrobial agents with novel mechanisms of action or improved activity against resistant pathogens. This compound research is largely driven by its potential to address this challenge. mdpi.com
A significant body of research has focused on this compound's potent activity against multi-drug resistant bacteria. nih.gov Studies have shown its effectiveness against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, carbapenem-resistant Acinetobacter baumannii, and vancomycin-resistant Enterococcus faecium. jmatonline.comnih.govnih.gov For example, in a study of ciprofloxacin-resistant E. coli, 68.62% of isolates were still susceptible to this compound. jmatonline.com
Furthermore, this compound has demonstrated efficacy in treating infections caused by pathogens with resistance to other fluoroquinolones. mdpi.comnih.gov This is particularly relevant for infections where fluoroquinolone resistance is prevalent. For instance, this compound has been investigated as a third-line rescue therapy for Helicobacter pylori infections that have failed previous treatments with other antibiotics, including other quinolones. nih.govasm.org Clinical trials have shown high eradication rates for this compound-based regimens in patients with H. pylori strains carrying mutations that confer resistance to levofloxacin. nih.govasm.org
The following table summarizes the efficacy of this compound-based rescue therapy for H. pylori infection from a clinical study.
| Treatment Regimen | Duration | Intention-to-Treat Eradication Rate | Per-Protocol Eradication Rate |
| Rabeprazole + Amoxicillin + this compound (RAS) | 1 week | 84.1% (37/44) | 86.4% (37/43) |
| Rabeprazole + Amoxicillin + this compound (RAS) | 2 weeks | 88.9% (40/45) | 90.9% (40/44) |
| Rabeprazole + Metronidazole + this compound (RMS) | 1 week | 90.9% (40/44) | 90.9% (40/44) |
| Rabeprazole + Metronidazole + this compound (RMS) | 2 weeks | 87.2% (41/47) | 91.1% (41/45) |
Data from a study on Japanese patients who had failed previous H. pylori eradication therapies. nih.govfirstwordpharma.com
Research into this compound continues to be a priority in the fight against antimicrobial resistance, with ongoing studies exploring its full therapeutic potential and its role in various clinical settings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-CYZMBNFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127254-12-0 | |
| Record name | Sitafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitafloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SITAFLOXACIN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Molecular Interactions
Dual Targeting of Bacterial Type II Topoisomerases
The primary mode of action for sitafloxacin (B179971) is the inhibition of two crucial bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govpatsnap.comoup.comresearchgate.netnih.govmdpi.com These enzymes are vital for bacterial survival as they control DNA topology, which is essential for processes like DNA replication and transcription. nih.gov this compound's capacity to effectively target both enzymes is a key feature that distinguishes it from some earlier generation fluoroquinolones, which may exhibit a preference for one enzyme over the other. nih.govoup.com This dual-targeting mechanism is believed to contribute to a lower incidence of drug-resistant mutants. nih.gov
DNA gyrase is a critical enzyme in bacteria that introduces negative supercoils into the DNA, a process necessary for the initiation of DNA replication and transcription. patsnap.comoup.com The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. nih.govmdpi.com this compound's inhibitory action on DNA gyrase is a key component of its bactericidal activity, particularly against many Gram-negative bacteria. nih.govnih.gov
This compound interacts with both the GyrA and GyrB subunits of the DNA gyrase enzyme. nih.govnih.gov The binding of this compound is not to the enzyme alone, but rather to the complex formed between DNA gyrase and the bacterial DNA. nih.gov This interaction stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, preventing the subsequent re-ligation of the DNA strands. nih.govresearchgate.net The C-7 substituent of this compound is thought to have close contact with a region on the GyrB subunit known as the "quinolone pocket". nih.gov Mutations in the genes encoding these subunits, particularly gyrA, can lead to reduced affinity of the antibiotic and result in resistance. researchgate.netresearchgate.netnih.gov
By binding to the DNA-gyrase complex, this compound disrupts the enzyme's normal catalytic cycle. nih.govoup.comresearchgate.netmdpi.com The primary function of DNA gyrase is to create a transient double-strand break in the DNA, pass another segment of DNA through the break, and then reseal the break. nih.gov this compound interferes with the re-ligation step of this process. patsnap.com This leads to an accumulation of double-strand DNA breaks, which are lethal to the bacterial cell as they halt DNA replication and transcription. nih.govpatsnap.com
Topoisomerase IV is another essential type II topoisomerase in bacteria, primarily involved in the decatenation, or disentanglement, of newly replicated daughter chromosomes. nih.govpatsnap.comoup.com This action is crucial for the proper segregation of the chromosomes into daughter cells following cell division. patsnap.com Topoisomerase IV is a heterotetramer consisting of two ParC and two ParE subunits. nih.gov In many Gram-positive bacteria, topoisomerase IV is the primary target for fluoroquinolones. oup.com
Similar to its interaction with DNA gyrase, this compound binds to the complex of topoisomerase IV and DNA, involving both the ParC and ParE subunits. nih.govyoutube.com This binding stabilizes the cleavage complex, preventing the re-ligation of the DNA strands. nih.gov Mutations in the genes for these subunits, particularly parC, are a common mechanism of resistance in Gram-positive bacteria. nih.gov
The primary role of topoisomerase IV is to separate the interlinked daughter DNA molecules that are the product of replication. youtube.com By inhibiting topoisomerase IV, this compound prevents this crucial disentanglement process. nih.gov The failure to separate the replicated chromosomes blocks cell division, ultimately leading to bacterial cell death. youtube.com
Inhibitory Activity of this compound Against Bacterial Type II Topoisomerases
The following table summarizes the 50% inhibitory concentrations (IC₅₀) of this compound against DNA gyrase and topoisomerase IV from various bacterial species, demonstrating its potent and balanced dual-targeting activity.
| Bacterial Species | Enzyme | This compound IC₅₀ (µg/mL) |
| Escherichia coli | DNA Gyrase | 0.13 |
| Staphylococcus aureus | Topoisomerase IV | Data not specified in the provided context |
| Streptococcus pneumoniae | DNA Gyrase | 0.78 |
| Streptococcus pneumoniae | Topoisomerase IV | 0.55 |
| Enterococcus faecalis | DNA Gyrase | 1.38 |
| Enterococcus faecalis | Topoisomerase IV | 1.42 |
Comparative Inhibitory Activities of Quinolones against Streptococcus pneumoniae Enzymes
This table compares the IC₅₀ values of this compound with other fluoroquinolones against DNA gyrase and topoisomerase IV from Streptococcus pneumoniae, highlighting this compound's potent activity.
| Drug | DNA Gyrase IC₅₀ (mg/L) | Topoisomerase IV IC₅₀ (mg/L) | IC₅₀ Ratio (Gyrase/Topo IV) |
| This compound | 0.78 | 0.55 | 1.4 |
| Levofloxacin (B1675101) | 9.8 | 2.0 | 4.9 |
| Ciprofloxacin (B1669076) | 22 | 2.0 | 11 |
| Sparfloxacin (B39565) | 2.4 | 0.8 | 3.0 |
| Tosufloxacin (B10865) | 10 | 0.8 | 12.5 |
Balanced Inhibition Profile of this compound
A key feature of this compound is its potent and balanced inhibitory activity against both DNA gyrase and topoisomerase IV, which are bacterial type II topoisomerases. nih.govnih.gov DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is typically the main target in Gram-positive bacteria. nih.govmdpi.com this compound, however, demonstrates dual inhibitory action against both enzymes, making it highly effective against a broad spectrum of bacteria. nih.govoup.com
This balanced profile is evident when comparing the 50% inhibitory concentrations (IC50) for both enzymes. The ratio of IC50 for DNA gyrase to topoisomerase IV for this compound is nearly 1, indicating equivalent inhibition. oup.com This contrasts with other fluoroquinolones, such as ciprofloxacin and levofloxacin, which show a preference for one enzyme over the other, resulting in higher IC50 ratios. nih.govoup.com For instance, the IC50 ratio for ciprofloxacin is 110, and for moxifloxacin (B1663623), it is 6.24, highlighting their greater activity against one of the enzymes. nih.gov Studies on Streptococcus pneumoniae have shown that the IC50 values for levofloxacin, ciprofloxacin, sparfloxacin, and tosufloxacin against DNA gyrase were three to twelve times higher than those against topoisomerase IV. oup.com
This compound's high inhibitory activity against both purified DNA gyrase and topoisomerase IV has been shown to be greater than that of levofloxacin, ciprofloxacin, gatifloxacin (B573), and sparfloxacin in vitro. nih.gov This dual-targeting capability is significant because a mutation in the gene encoding one of the target enzymes can lead to resistance. By effectively inhibiting both enzymes, this compound may lower the incidence of drug-resistant mutants. nih.govoup.com
Table 1: Inhibitory Activity of this compound and Comparators against Bacterial Type II Topoisomerases
| Compound | Target Enzyme | Organism | IC50 (μg/mL) | IC50 Ratio (Gyrase/Topo IV) |
|---|---|---|---|---|
| This compound | DNA Gyrase | E. coli | 0.13 | ~1 |
| Topoisomerase IV | S. pneumoniae | - | ||
| Ciprofloxacin | - | - | - | 110 |
| Moxifloxacin | - | - | - | 6.24 |
Impact on Bacterial DNA Replication and Transcription
DNA gyrase and topoisomerase IV are essential for bacterial survival as they control the topological state of DNA. nih.gov DNA gyrase introduces negative supercoils into DNA, a process necessary for the initiation of DNA replication and transcription. patsnap.comresearchgate.net Topoisomerase IV is crucial for separating interlinked daughter chromosomes following DNA replication. patsnap.com
This compound, like other fluoroquinolones, interferes with the catalytic cycle of these enzymes. patsnap.com It binds to the complex formed between the enzyme and the bacterial DNA. nih.govresearchgate.net This binding stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation of the DNA strands. patsnap.com By trapping the enzymes on the DNA in this "cleavage complex," this compound effectively blocks the progression of replication forks and transcription machinery. nih.govresearchgate.net The resulting inhibition of DNA synthesis and transcription is lethal to the bacterium, leading to cell death. patsnap.com
Induction of DNA Breaks and Reactive Oxygen Species (ROS)
The stabilization of the DNA-enzyme cleavage complex by this compound leads to the accumulation of double-strand DNA breaks. nih.govresearchgate.net These breaks are a direct consequence of the inhibited re-ligation of the DNA strands by the topoisomerases. patsnap.com The formation of these lethal double-stranded breaks is a primary mechanism of the bactericidal action of quinolones. mdpi.com
Furthermore, the action of fluoroquinolones, including this compound, has been linked to the production of reactive oxygen species (ROS) within bacterial cells. nih.govresearchgate.netnih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause widespread damage to cellular components, including DNA, proteins, and lipids. biorxiv.orgfrontiersin.org The accumulation of ROS contributes to the lethal effects of the antibiotic, potentiating the cell-killing process initiated by the DNA damage. nih.govbiorxiv.org The exact mechanism by which fluoroquinolones stimulate ROS production is still under investigation, but it is considered a significant contributor to their antibacterial efficacy. nih.govnih.gov
Antimicrobial Spectrum and in Vitro Activity
Comparative In Vitro Activity Against Other Fluoroquinolones
Sitafloxacin (B179971), a novel fluoroquinolone, has demonstrated potent in vitro antibacterial activity across a broad spectrum of pathogens when compared to other established fluoroquinolones, including ciprofloxacin (B1669076), levofloxacin (B1675101), and moxifloxacin (B1663623). Its superior activity is particularly noted against Gram-positive bacteria, anaerobic bacteria, and atypical pathogens, often maintaining efficacy against strains resistant to older fluoroquinolones nih.govjst.go.jpresearchgate.netasm.orgmdpi.comnih.govresearchgate.netresearchgate.netmdpi.com.
Minimal Inhibitory Concentration (MIC) Profiling
Minimal Inhibitory Concentration (MIC) profiling is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This compound consistently exhibits lower MIC values across various bacterial species compared to many other fluoroquinolones, indicating greater potency.
Gram-Positive Bacteria: this compound demonstrates excellent activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). For MRSA strains, this compound's MIC90 values range from 0.25 to 1 µg/ml nih.govasm.org, positioning it as significantly more potent than clinafloxacin (B351) and other quinolones against these resistant isolates nih.govasm.org. Against ciprofloxacin-resistant S. aureus, this compound's potency is approximately two-fold greater than clinafloxacin and four- to eight-fold greater than moxifloxacin oup.com. For Streptococcus pneumoniae, this compound exhibits very high activity with MIC90 values ranging from 0.03 to 0.12 µg/ml, showing 4- to 64-fold greater potency than other tested quinolones nih.govjst.go.jpresearchgate.netasm.org. Against levofloxacin-resistant S. pneumoniae, this compound's MIC80 was 0.25 mg/L, with MICs ranging from 0.016-0.5 mg/L nih.gov. While this compound's activity against enterococci, such as Enterococcus faecalis, is generally lower than against other Gram-positive cocci, it remains more potent than other fluoroquinolones, with MIC50/MIC90 values of 0.12/2 µg/ml nih.govasm.org.
Gram-Negative Bacteria: this compound is highly active against a wide range of Gram-negative bacteria, including Enterobacteriaceae and non-fermenters nih.govasm.org. It inhibits approximately 96.9% of Enterobacteriaceae strains at a concentration of 1 µg/ml nih.govasm.orgasm.org. This compound is notably more potent than ciprofloxacin against several Enterobacteriaceae species; for instance, it is at least eight times more active against Escherichia coli, Enterobacter aerogenes, and Enterobacter cloacae nih.govasm.orgasm.org. Against Pseudomonas aeruginosa, this compound shows higher in vitro activity than ciprofloxacin, with an MIC90 of 0.12 µg/ml compared to 0.25 µg/ml for ciprofloxacin nih.gov. This compound is also highly active against fastidious Gram-negative bacteria like Haemophilus influenzae and Moraxella catarrhalis, with MIC90 values ≤0.008 µg/ml nih.govasm.org. Against Neisseria gonorrhoeae, this compound exhibits potent activity, with MIC50 and MIC90 values of 0.125 and 0.25 mg/L, respectively, and its MICs are significantly lower than those of ciprofloxacin nih.govjmatonline.com.
Atypical Bacteria and Anaerobes: this compound displays potent activity against atypical pathogens. For Mycoplasma pneumoniae, its MIC90 is 0.03 µg/mL, making it 4- and 16-fold more active than moxifloxacin and levofloxacin, respectively jst.go.jpnih.govjst.go.jp. Against Chlamydia trachomatis, this compound's MIC range is 0.031 to 0.125 µg/ml, demonstrating greater potency than ciprofloxacin, levofloxacin, and tosufloxacin (B10865) nih.govnih.govasm.org. This compound is also highly active against anaerobic bacteria nih.govasm.org.
Comparative MIC Data:
| Bacterial Species | This compound (MIC90) | Ciprofloxacin (MIC90) | Levofloxacin (MIC90) | Moxifloxacin (MIC90) | Other Fluoroquinolone (MIC90) |
| S. aureus (MRSA) | 0.25-1 µg/ml nih.govasm.org | >4 µg/ml nih.govasm.org | - | - | Clinafloxacin: 0.5 µg/ml nih.govasm.org |
| S. pneumoniae | 0.03-0.12 µg/ml nih.govasm.org | - | - | - | Clinafloxacin: 0.12 µg/ml nih.gov |
| E. faecalis | 2 µg/ml nih.govasm.org | - | - | - | Clinafloxacin: 2 µg/ml nih.gov |
| E. coli | 1 µg/ml nih.govasm.orgasm.org | 1 µg/ml nih.govasm.orgasm.org | - | - | - |
| K. pneumoniae | 0.12 µg/ml asm.org | 0.12 µg/ml asm.org | - | - | - |
| P. aeruginosa | 0.12 µg/ml nih.gov | 0.25 µg/ml nih.gov | 0.5 µg/ml nih.gov | 2 µg/ml nih.gov | Clinafloxacin: 0.12 µg/ml nih.gov |
| H. influenzae | ≤0.008 µg/ml nih.govasm.org | - | - | - | - |
| M. catarrhalis | ≤0.008 µg/ml nih.govasm.org | - | - | - | - |
| N. gonorrhoeae | 0.125-0.25 mg/L nih.gov | - | - | - | - |
| M. pneumoniae | 0.03 µg/mL jst.go.jpnih.govjst.go.jp | - | 0.12 µg/mL jst.go.jpnih.govjst.go.jp | 0.06 µg/mL jst.go.jpnih.govjst.go.jp | Garenoxacin: 0.03 µg/mL jst.go.jpnih.govjst.go.jp |
| C. trachomatis | 0.031-0.125 µg/ml nih.gov | 0.5 µM mdpi.com | - | - | Sparfloxacin (B39565): 0.031-0.125 µg/ml nih.gov |
Note: MIC values are presented as reported in the literature, with units (µg/ml or mg/L) as specified. '-' indicates data not explicitly provided in the context of comparative MIC90 values for that specific drug and species.
Epidemiological Cut-off Values (ECOFFs)
Epidemiological Cut-off Values (ECOFFs) are crucial for distinguishing between wild-type bacterial populations (susceptible to the antimicrobial agent) and those exhibiting reduced susceptibility or acquired resistance mechanisms. Establishing ECOFFs for this compound is vital for antimicrobial surveillance and monitoring the emergence of resistance.
Recent studies have established MIC ECOFFs for this compound against several key bacterial species. These values help define the boundary between susceptible wild-type strains and those with potential resistance mechanisms. For Escherichia coli, the MIC ECOFF is 0.032 mg/L, while for Klebsiella pneumoniae, it is 0.064 mg/L. The MIC ECOFF for Pseudomonas aeruginosa is 0.5 mg/L, and for Staphylococcus aureus, it is 0.125 mg/L dovepress.comnih.govtandfonline.comresearchgate.net. For Enterococcus faecalis, the MIC ECOFF is 0.5 mg/L, and for Enterococcus faecium, it is 0.25 mg/L dovepress.comnih.govtandfonline.comresearchgate.net. A tentative MIC ECOFF of 0.125 mg/L has been determined for Proteus mirabilis, and for Streptococcus pneumoniae, the MIC ECOFF is 0.125 mg/L, although zone diameter ECOFFs could not be established for this species due to insufficient correlation dovepress.comnih.govtandfonline.comresearchgate.net.
This compound MIC ECOFF Values:
| Bacterial Species | MIC ECOFF (mg/L) |
| E. coli | 0.032 |
| K. pneumoniae | 0.064 |
| P. mirabilis | 0.125 (tentative) |
| P. aeruginosa | 0.5 |
| A. baumannii | 0.064 |
| S. aureus | 0.125 |
| E. faecalis | 0.5 |
| E. faecium | 0.25 |
| S. pneumoniae | 0.125 |
Compound Name List:
this compound
Ciprofloxacin
Levofloxacin
Moxifloxacin
Clinafloxacin
Trovafloxacin
Tosufloxacin
Sparfloxacin
Garenoxacin
DK507k
Mechanisms of Antimicrobial Resistance and Sitafloxacin
General Fluoroquinolone Resistance Mechanisms
The primary mechanisms by which bacteria develop resistance to fluoroquinolones involve mutations in the genes encoding their target enzymes, DNA gyrase and topoisomerase IV, and through the overexpression of efflux pumps that actively remove the drug from the cell. nih.govoup.comnih.gov
The most significant mechanism of fluoroquinolone resistance involves point mutations within specific, well-defined regions of the genes that code for the subunits of DNA gyrase and topoisomerase IV. nih.govfrontiersin.orgthieme-connect.com These regions are known as the Quinolone-Resistance-Determining Regions (QRDRs). nih.govfrontiersin.orgthieme-connect.com These mutations alter the amino acid sequence of the enzymes, reducing their binding affinity for fluoroquinolones and thereby diminishing the drug's inhibitory effect. nih.gov
Mutations in the gyrA and parC genes, which encode the A subunits of DNA gyrase and topoisomerase IV, respectively, are the most frequently observed mechanism of high-level fluoroquinolone resistance. nih.govoup.comjidc.org In many Gram-negative bacteria, DNA gyrase is the primary target, and an initial mutation in gyrA confers a low level of resistance. oup.com Subsequent mutations, often in parC, are required to achieve clinically significant resistance. frontiersin.org Conversely, in many Gram-positive bacteria, topoisomerase IV is the primary target, with initial mutations occurring in parC. oup.com
Common mutations in the QRDR of gyrA in Escherichia coli occur at codons for Serine-83 and Aspartate-87. nih.gov Similar mutations at equivalent positions are found in other bacterial species. nih.gov For parC, mutations often occur at positions equivalent to Serine-80 and Glutamate-84 in E. coli. asm.org The accumulation of multiple mutations in both gyrA and parC leads to progressively higher levels of resistance. nih.govelsevier.es
Table 1: Common Amino Acid Substitutions in GyrA and ParC Conferring Fluoroquinolone Resistance
| Gene | Common Mutation Positions (E. coli numbering) | Resulting Amino Acid Substitution Examples |
|---|---|---|
| gyrA | Serine-83 | Leucine, Tryptophan, Alanine nih.govfrontiersin.org |
| Aspartate-87 | Asparagine, Glycine, Tyrosine nih.govasm.org | |
| parC | Serine-80 | Isoleucine, Arginine asm.org |
| Glutamate-84 | Glycine, Valine, Lysine asm.org |
This table is for illustrative purposes and does not represent an exhaustive list of all possible mutations.
While less common, mutations in the gyrB and parE genes, which encode the B subunits of DNA gyrase and topoisomerase IV, can also contribute to fluoroquinolone resistance. frontiersin.orgijmm.ir These mutations are often found in conjunction with gyrA and parC mutations in highly resistant strains. frontiersin.org Specific mutations in gyrB and parE have been identified in clinical isolates of various bacteria, including Pseudomonas aeruginosa and viridans group streptococci, that contribute to reduced susceptibility to fluoroquinolones. asm.orgnih.govijmm.ir For instance, a substitution of Phenylalanine for Serine-464 in GyrB has been associated with fluoroquinolone resistance in P. aeruginosa. asm.org
Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-lethal levels. nih.govdovepress.com Overexpression of these pumps is a significant mechanism of resistance to fluoroquinolones, particularly in Gram-negative bacteria. oup.com The AcrAB-TolC efflux system in E. coli is a well-characterized example that contributes to resistance against multiple antibiotics, including fluoroquinolones. frontiersin.org In some cases, resistance can arise from the overexpression of these pumps without any mutations in the target enzymes. frontiersin.orgtandfonline.com The presence of efflux pump inhibitors can reverse this resistance, demonstrating the critical role these pumps play. mdpi.com
A less common mechanism of resistance is the downregulation of the target enzymes themselves. nih.gov By reducing the amount of DNA gyrase or topoisomerase IV in the cell, bacteria can exhibit increased resistance to fluoroquinolones. nih.gov This mechanism has been observed, for example, with topoisomerase IV in Staphylococcus aureus. nih.gov
Point Mutations in Quinolone-Resistance-Determining Regions (QRDRs)
Sitafloxacin (B179971) Activity Against Resistant Strains
This compound, a fourth-generation fluoroquinolone, demonstrates potent activity against a broad spectrum of bacteria, including many strains that have developed resistance to other fluoroquinolones. patsnap.cominfectweb.com This enhanced activity is attributed to its chemical structure, which allows for strong, balanced inhibition of both DNA gyrase and topoisomerase IV. patsnap.comoup.commdpi.com
This compound has shown significant in vitro activity against clinical isolates with known resistance mechanisms. It is notably effective against strains carrying mutations in the QRDRs of gyrA and parC. asm.orgresearchgate.net For example, this compound has demonstrated high activity against P. aeruginosa isolates with multiple mutations in both gyrA and parC. asm.org Studies have shown that this compound can be 4- to 16-fold more effective than other fluoroquinolones against resistant strains of Vibrio cholerae O1. nih.gov
The dual-targeting nature of this compound is a key factor in its ability to overcome resistance. researchgate.net While a single mutation in either gyrA or parC can significantly increase the minimum inhibitory concentrations (MICs) for other fluoroquinolones, this compound often retains potent activity because it can effectively inhibit the non-mutated secondary target enzyme. oup.comresearchgate.net For instance, a point mutation in gyrA led to a 16-fold increase in the MIC for sparfloxacin (B39565) but only a 4-fold increase for this compound. researchgate.net
Table 2: Comparative Activity of this compound against Fluoroquinolone-Resistant Bacteria
| Bacterial Species | Resistance Mechanism | This compound Activity | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | Multiple mutations in gyrA and parC | Maintained high activity compared to other fluoroquinolones. | asm.org |
| Neisseria gonorrhoeae | gyrA and parC QRDR mutations | Substantially higher in vitro potency compared to other tested fluoroquinolones. | researchgate.net |
| Vibrio cholerae O1 | Fluoroquinolone-resistant strains | 4- to 16-fold more effective than other fluoroquinolones. | nih.gov |
| Escherichia coli | Levofloxacin-resistant strains | High activity observed. | researchgate.net |
| Helicobacter pylori | Levofloxacin-resistant strains | Remained susceptible in vitro. | researchgate.net |
| Mycoplasma genitalium | Mutated DNA gyrase and topoisomerase IV | Remained active against resistant strains. | researchgate.net |
This table summarizes findings from various studies and is not an exhaustive list.
Efficacy against Fluoroquinolone-Resistant Mutants
This compound has shown potent activity against various bacterial species that have developed resistance to other fluoroquinolones. This efficacy is largely attributed to its strong inhibitory action on both DNA gyrase and topoisomerase IV, even in their mutated forms.
In studies involving Escherichia coli, this compound has demonstrated notable activity against strains resistant to other fluoroquinolones. For instance, in a study of 12 levofloxacin-resistant E. coli strains, this compound remained active against 11 of them, with Minimum Inhibitory Concentrations (MICs) of 1 mg/L for eight strains and 2 mg/L for three strains. nih.gov Another study highlighted that approximately 70% of ciprofloxacin-resistant E. coli strains were still susceptible to this compound. infectweb.com The MIC90 of this compound against 82 strains of E. coli was 1 mg/L, compared to 8 mg/L for levofloxacin (B1675101). infectweb.com
This compound's efficacy extends to Gram-positive bacteria as well. In levofloxacin-resistant Streptococcus pneumoniae (MIC ≥4 mg/L), this compound showed a MIC80 of 0.25 mg/L, with a MIC range of 0.016–0.5 mg/L. oup.comnih.gov Even in strains with high-level levofloxacin resistance (MICs of 16 or 32 mg/L) due to multiple mutations in both gyrA and parC, this compound maintained significant activity. oup.comnih.gov Against 26 quinolone-resistant pneumococci, this compound had MICs ranging from 0.25 to 1.0 μg/ml (MIC90, 0.5 μg/ml), which were the lowest compared to other tested quinolones. asm.org
Against Pseudomonas aeruginosa isolates with reduced susceptibility to levofloxacin, this compound consistently demonstrated lower MICs than other fluoroquinolones. nih.gov It showed high activity against isolates with mutations in both gyrA (Thr-83→Ile) and parC (Ser-87→Leu), which are common mutations conferring resistance to other fluoroquinolones. nih.govasm.org
Furthermore, this compound has proven effective against other resistant pathogens, including Mycobacterium tuberculosis. It exhibited potent in vitro activity against multidrug-resistant (MDR), pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) M. tuberculosis strains, with MIC90 values of 0.0625 μg/ml for MDR strains and 0.5 μg/ml for pre-XDR and XDR strains. asm.org
Table 1: Comparative in vitro Activity of this compound and Other Fluoroquinolones against Resistant E. coli Strains
| Strain Characteristic | This compound MIC (mg/L) | Levofloxacin MIC (mg/L) | Ciprofloxacin (B1669076) MIC (mg/L) | Reference |
|---|---|---|---|---|
| Levofloxacin-Resistant (8 strains) | 1 | --- | --- | infectweb.com |
| Levofloxacin-Resistant (3 strains) | 2 | --- | --- | infectweb.com |
| High Ciprofloxacin-Resistant (Ec-8) | 2 | 32 | >128 | nih.gov |
| High Ciprofloxacin-Resistant (Ec-18) | 2 | 64 | 128 | nih.gov |
| Ciprofloxacin-Resistant | MIC90: 1 | MIC90: 8 | --- | infectweb.com |
| ESBL-producing | MIC90: 1 | MIC90: >64 | MIC90: >64 | jmatonline.com |
Table 2: Comparative in vitro Activity of this compound and Other Fluoroquinolones against Resistant S. pneumoniae Strains
| Strain Characteristic | This compound MIC (mg/L) | Levofloxacin MIC (mg/L) | Ciprofloxacin MIC (mg/L) | Reference |
|---|---|---|---|---|
| Levofloxacin-Resistant (MIC 4–32 mg/L) | 0.016–0.5 | 4–32 | --- | oup.comnih.gov |
| Levofloxacin-Resistant (26 isolates) | MIC90: 0.5 | MIC90: >32 | MIC90: >32 | asm.org |
| Quinolone-Resistant (parC, gyrA mutations) | 0.125–1.0 | --- | --- | asm.org |
Table 3: Comparative in vitro Activity of this compound and Other Fluoroquinolones against Resistant P. aeruginosa Strains
| Strain Characteristic | This compound MIC (mg/L) | Levofloxacin MIC (mg/L) | Ciprofloxacin MIC (mg/L) | Reference |
|---|---|---|---|---|
| Quinolone-Resistant (multiple mutations) | MICs lower than comparators | --- | --- | nih.govasm.org |
| Ciprofloxacin-Resistant | MIC90: 8 | MIC90: 32 | MIC90: >32 | jmatonline.com |
Reduced Cross-Resistance with Other Fluoroquinolones
A significant advantage of this compound is its reduced level of cross-resistance with other fluoroquinolones. infectweb.com This means that bacteria resistant to older fluoroquinolones may still be susceptible to this compound.
In a study focusing on E. coli, it was observed that this compound does not exhibit the complete cross-resistance that is often seen among conventional fluoroquinolones. nih.gov For example, 68.62% of all ciprofloxacin-resistant E. coli isolates were found to be susceptible to this compound. jmatonline.com Similarly, among ciprofloxacin-resistant E. coli without ESBL production, 83.78% were susceptible to this compound. jmatonline.com
This reduced cross-resistance is also evident in Neisseria gonorrhoeae. In ciprofloxacin-resistant isolates, the MICs for this compound were significantly lower, ranging from 0.03 to 0.5 mg/L, whereas ciprofloxacin MICs were as high as >32 mg/L. infectweb.com
However, it is important to note that some degree of cross-resistance can occur. For instance, after 25 days of in vitro exposure to this compound, the cross-resistance rate of E. coli to levofloxacin was 72%. nih.govdovepress.com This suggests that while initially effective against many resistant strains, the potential for cross-resistance development exists.
Table 4: Susceptibility of Ciprofloxacin-Resistant E. coli to this compound
| Isolate Group | Percentage Susceptible to this compound | Reference |
|---|---|---|
| All Ciprofloxacin-Resistant E. coli | 68.62% | jmatonline.com |
| Ciprofloxacin-Resistant E. coli with ESBL | 64.43% | jmatonline.com |
| Ciprofloxacin-Resistant E. coli without ESBL | 83.78% | jmatonline.com |
Impact of Dual Targeting on Resistance Development
The development of fluoroquinolone resistance often occurs in a stepwise manner, with initial mutations in one target enzyme (e.g., parC in S. pneumoniae) leading to low-level resistance, followed by mutations in the second target (e.g., gyrA) resulting in high-level resistance. oup.com this compound's potent and balanced inhibition of both DNA gyrase and topoisomerase IV is a key factor in mitigating this process. oup.comoup.comoup.com
This dual-targeting mechanism means that for resistance to emerge, simultaneous mutations in both target enzymes may be required, which is a much rarer event. oup.com Studies have shown that this compound has a lower propensity for selecting resistant mutants compared to other fluoroquinolones. oup.com For instance, in S. pneumoniae, this compound at its MIC selected for resistant mutants at the lowest frequency and yielded no resistant mutants at twice its MIC. oup.com In contrast, moxifloxacin (B1663623) and ciprofloxacin showed high mutation frequencies at twice their MICs. oup.com
The Mutant Prevention Concentration (MPC) is the lowest antibiotic concentration that prevents the growth of any resistant mutants. This compound has demonstrated a significantly lower MPC for S. pneumoniae (1 mg/L) compared to ciprofloxacin (128 mg/L), levofloxacin (64 mg/L), and moxifloxacin (8 mg/L), indicating a superior ability to prevent the emergence of resistance. mdpi.comresearchgate.net
The balanced inhibitory activity of this compound is reflected in its IC50 ratio (IC50 against DNA gyrase / IC50 against topoisomerase IV), which is close to 1. oup.com This contrasts with other fluoroquinolones that preferentially inhibit one enzyme over the other. oup.comnih.gov This balanced activity against both wild-type and mutated enzymes contributes to its effectiveness against strains that are already resistant to other fluoroquinolones and reduces the likelihood of de novo resistance development. nih.govasm.org
**Table 5: Mutant Prevention Concentrations (MPC) of Fluoroquinolones against *S. pneumoniae***
| Fluoroquinolone | MPC (mg/L) | Reference |
|---|---|---|
| This compound | 1 | mdpi.comresearchgate.net |
| Moxifloxacin | 8 | mdpi.com |
| Levofloxacin | 64 | mdpi.com |
| Ciprofloxacin | 128 | mdpi.com |
Resistance Mechanisms Distribution Analysis (e.g., E. coli strains)
Analysis of fluoroquinolone resistance mechanisms in clinical isolates, such as E. coli, reveals a complex interplay of target site mutations and other factors like plasmid-mediated resistance. Whole-genome sequencing of E. coli strains has provided detailed insights into the distribution of these mechanisms. nih.gov
In a study analyzing E. coli strains with this compound MICs of 0.032 and 0.064 mg/L, a variety of resistance determinants were identified. nih.gov The most common mutations were found in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. nih.gov
For strains with a this compound MIC of 0.032 mg/L, 48.0% (12/25) had at least one mutation, with gyrA S83L being the most frequent. nih.gov In the group with a MIC of 0.064 mg/L, 65.2% (15/23) of strains carried mutations, again with gyrA S83L being predominant (56.5%), followed by parC S80I (13.0%) and gyrA D87N (8.7%). nih.gov
In addition to target site mutations, plasmid-mediated quinolone resistance (PMQR) genes, such as qnrS1 and qnrB19, were also detected. nih.gov In the analyzed E. coli strains, these genes were found in 20.8% (10/48) of isolates. nih.gov The presence of these resistance mechanisms, either alone or in combination, contributes to the observed MIC values. Interestingly, even at these low this compound MICs, a significant proportion of strains already harbored recognized resistance determinants. nih.gov
Table 6: Distribution of Resistance Mechanisms in E. coli Strains with Low this compound MICs
| Resistance Mechanism | Frequency in Strains with MIC 0.032 mg/L (n=25) | Frequency in Strains with MIC 0.064 mg/L (n=23) | Reference |
|---|---|---|---|
| ***gyrA* S83L mutation** | 48.0% (12/25) | 56.5% (13/23) | nih.gov |
| ***gyrA* D87N mutation** | Not specified | 8.7% (2/23) | nih.gov |
| ***parC* S80I mutation** | Not specified | 13.0% (3/23) | nih.gov |
| ***qnrS1* gene** | 16.0% (4/25) | 17.4% (4/23) | nih.gov |
| ***qnrB19* gene** | 4.0% (1/25) | 4.3% (1/23) | nih.gov |
| Any resistance mechanism | 68.0% (17/25) | 87.0% (20/23) | nih.gov |
| No resistance mechanism detected | 32.0% (8/25) | 13.0% (3/23) | nih.gov |
Pharmacokinetics and Pharmacodynamics Pk/pd
Population Pharmacokinetic Modeling of Sitafloxacin (B179971)
Population pharmacokinetic (PopPK) modeling has been instrumental in characterizing this compound's drug disposition and identifying factors that influence its PK parameters. These models are typically developed using data from clinical pharmacology studies and clinical trials, employing methods such as nonlinear mixed-effects modeling (e.g., NONMEM) and Bayesian analysis. infectweb.comnih.govresearchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov
Pharmacodynamic Indices and Target Attainment
The efficacy of fluoroquinolones, including this compound, is generally considered concentration-dependent, with clinical outcomes correlating with specific pharmacokinetic/pharmacodynamic (PK/PD) indices. infectweb.comnih.govnih.gov Key indices used to predict efficacy include the ratio of the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC), and the ratio of the maximum peak serum concentration (Cmax) to the MIC.
Cmax:MIC Ratio (Peak Serum Concentration to Minimum Inhibitory Concentration)The Cmax:MIC ratio also plays a role in predicting this compound's efficacy.nih.govresearchgate.netA target free Cmax/MIC ratio of ≥ 2 has been linked to a bacteriological eradication rate of 96.3%.nih.govresearchgate.netresearchgate.netIn clinical studies, the fCmax/MIC for a 50 mg twice-daily regimen was reported as 7.3 ± 4.7, and for a 100 mg twice-daily regimen, it was 12.6 ± 6.4.nih.govSimilarly, the mean fC peak/MIC was higher with a 100 mg once-daily regimen (10.19) compared to a 50 mg twice-daily regimen (6.53).researchgate.netresearchgate.net
Table 1: this compound Bioavailability and Tissue Penetration Metrics
| Parameter | Value(s) | Reference(s) |
| Oral Bioavailability | 89% | infectweb.comontosight.ainih.gov |
| Apparent Volume of Distribution (Vd/F) | 1.72 L/kg | infectweb.com |
| ELF/Unbound Plasma Concentration (Max Ratio) | 1.02 ± 0.58 (median 1.33) | asm.orgasm.orgnih.govfirstwordpharma.com |
| Penetration Ratio (AUC₀₋₈) - Mean | 0.85 | asm.orgasm.orgnih.govfirstwordpharma.com |
| Penetration Ratio (AUC₀₋₈) - Median | 0.79 | asm.orgasm.orgnih.govfirstwordpharma.com |
| Partition Coefficient (ELF to Plasma) | 0.77 | researchgate.netnih.govresearchgate.net |
Table 2: this compound PK/PD Targets and Associated Efficacy
| PK/PD Index | Target Value | Associated Eradication Rate | Reference(s) |
| fAUC₀₋₂₄h/MIC | ≥ 30 | 96.4% | nih.govresearchgate.netresearchgate.net |
| fCmax/MIC | ≥ 2 | 96.3% | nih.govresearchgate.netresearchgate.net |
| fAUC₀₋₂₄h/MIC (S. pneumoniae) | ~37 | Not specified | oup.com |
| fCmax/MIC (S. pneumoniae) | ~5 | Not specified | oup.com |
Table 3: this compound PK/PD Parameters for Specific Regimens against Pneumococci
| Regimen | fAUC₀₋₂₄h/MIC (Mean ± SD) | fCpeak/MIC (Mean ± SD) | Reference(s) |
| 100 mg qd | 103.24 | 10.19 | researchgate.netresearchgate.net |
| 50 mg bid | 105.25 (± 78.0) | 6.53 (± 4.7) | nih.govresearchgate.netresearchgate.netresearchgate.net |
| 50 mg bid (RTI) | 117.5 ± 78.0 | 7.3 ± 4.7 | nih.govresearchgate.netresearchgate.net |
| 100 mg bid (RTI) | Not specified | 12.6 ± 6.4 | nih.gov |
Compound Names Mentioned:
this compound
Gemifloxacin
Trovafloxacin
Probability of Target Attainment (PTA)
The Probability of Target Attainment (PTA) is a key metric used to predict the likelihood that a specific antibiotic dosing regimen will achieve predefined pharmacokinetic/pharmacodynamic (PK/PD) targets against a pathogen population with a given distribution of Minimum Inhibitory Concentrations (MICs). For this compound, common PK/PD targets include the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) and the free drug maximum concentration to MIC ratio (fCmax/MIC).
Studies have demonstrated that this compound regimens can achieve high PTA values against various pathogens. For instance, in patients with community-acquired respiratory tract infections (RTIs), a target of fAUC0–24h/MIC ≥ 30 was associated with a 96.4% eradication rate, while a target of fCmax/MIC ≥ 2 was linked to a 96.3% eradication rate. Dosing regimens of 50 mg twice daily achieved PTA rates of 90.8% for fAUC0–24h/MIC ≥ 30 and 89.5% for fCmax/MIC ≥ 2. The 100 mg twice-daily regimen demonstrated higher attainment rates, reaching 93.3% for both targets infectweb.comresearchgate.netnih.gov. Simulations also suggest that a 100 mg once-daily regimen could achieve similar efficacy researchgate.netnih.gov.
Against Streptococcus pneumoniae, using an animal infection model target of fAUC24h/MIC = 11.56, PTA values exceeded 95% for MICs ≤ 0.06 to ≤0.125 mg/L frontiersin.orgnih.govnih.govfrontiersin.org. When applying a clinical study target of fAUC24h/MIC ≥ 30, PTA remained above 95% for MICs ≤ 0.03 to ≤0.06 mg/L frontiersin.orgnih.govnih.govfrontiersin.org. For urinary tract infections (UTIs) caused by multidrug-resistant (MDR) bacteria, a 100 mg q24h infusion was projected to achieve 90% PTA against bacteria with an MIC of 8 mg/L researchgate.netoup.comnih.gov.
Table 1: this compound PK/PD Targets and Associated Efficacy Outcomes in Respiratory Tract Infections (RTIs)
| PK/PD Target | Associated Eradication Rate (%) | Source(s) |
| fAUC0–24h/MIC ≥ 30 | 96.4 | infectweb.comresearchgate.netnih.govjmatonline.com |
| fCmax/MIC ≥ 2 | 96.3 | infectweb.comresearchgate.netnih.govjmatonline.com |
Table 2: this compound Probability of Target Attainment (PTA) for Specific Pathogens and Targets
| Pathogen/Target | PK/PD Target | Regimen (Example) | PTA (%) | Source(s) |
| S. pneumoniae (Animal model) | fAUC24h/MIC = 11.56 | Varies | >95% | frontiersin.orgnih.govnih.govfrontiersin.org |
| S. pneumoniae (Clinical study) | fAUC24h/MIC ≥ 30 | Varies | >95% | frontiersin.orgnih.govnih.govfrontiersin.org |
| S. pneumoniae (Clinical study) | fCmax/MIC ≥ 2 | 50 mg BID | 89.5 | researchgate.netnih.gov |
| S. pneumoniae (Clinical study) | fAUC0–24h/MIC ≥ 30 | 50 mg BID | 90.8 | researchgate.netnih.gov |
| S. pneumoniae (Clinical study) | fAUC0–24h/MIC ≥ 30 | 100 mg BID | 93.3 | researchgate.netnih.gov |
| S. pneumoniae (Clinical study) | fCmax/MIC ≥ 2 | 100 mg BID | 93.3 | researchgate.netnih.gov |
| Critically ill pneumonia (Plasma & ELF) | Target Attainment | 100 mg q12h | >90% | researchgate.netresearchgate.net |
| UTI pathogens (MIC 8 mg/L) | Target Attainment | 100 mg q24h | 90% | researchgate.netoup.comnih.gov |
Cumulative Fraction of Response (CFR)
The Cumulative Fraction of Response (CFR) is an extension of PTA, representing the probability of achieving a favorable clinical outcome when considering the entire distribution of MICs for a specific pathogen. It provides a more comprehensive assessment of a dosing regimen's likely success.
Similar to PTA, this compound regimens have shown promising CFR values. In the context of RTIs, the 50 mg twice-daily regimen achieved a CFR of 89.5% for the fCmax/MIC ≥ 2 target and 90.8% for the fAUC0–24h/MIC ≥ 30 target. The 100 mg twice-daily regimen demonstrated higher CFRs of 93.3% for both targets researchgate.netnih.gov. In critically ill patients with pneumonia, the maximum approved dose of 100 mg q12h provided a CFR greater than 90% in both plasma and alveolar epithelial lining fluid (ELF) researchgate.netresearchgate.net.
For Streptococcus pneumoniae, CFR values ranged from 89.2% to 97.3% when using the clinical study target of fAUC24h/MIC ≥ 30, and from 98.2% to 99.3% when using the animal model target of fAUC24h/MIC = 11.56 frontiersin.orgnih.govnih.govfrontiersin.org. For other bacterial strains, CFRs varied between 56.3% and 76.9% frontiersin.orgnih.govnih.govfrontiersin.org. In simulations for MDR Acinetobacter baumannii and carbapenem-resistant A. baumannii (CRAB), specific optimized regimens achieved CFR ≥ 90% researchgate.net.
Table 3: this compound Cumulative Fraction of Response (CFR) for Specific Pathogens and Targets
| Pathogen/Target | PK/PD Target | Regimen (Example) | CFR (%) | Source(s) |
| S. pneumoniae (Animal model) | fAUC24h/MIC = 11.56 | Varies | 98.2–99.3 | frontiersin.orgnih.govnih.govfrontiersin.org |
| S. pneumoniae (Clinical study) | fAUC0–24h/MIC ≥ 30 | 50 mg BID | 90.8 | researchgate.netnih.gov |
| S. pneumoniae (Clinical study) | fCmax/MIC ≥ 2 | 50 mg BID | 89.5 | researchgate.netnih.gov |
| S. pneumoniae (Clinical study) | fAUC0–24h/MIC ≥ 30 | 100 mg BID | 93.3 | researchgate.netnih.gov |
| S. pneumoniae (Clinical study) | fCmax/MIC ≥ 2 | 100 mg BID | 93.3 | researchgate.netnih.gov |
| Critically ill pneumonia (Plasma & ELF) | Target Attainment | 100 mg q12h | >90% | researchgate.netresearchgate.net |
| Other bacterial strains (E. coli, etc.) | Varies | Varies | 56.3–76.9 | frontiersin.orgnih.govnih.govfrontiersin.org |
PK/PD Simulations for Dosage Optimization
Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation are indispensable tools for optimizing antibiotic dosing regimens, particularly in the face of rising antimicrobial resistance. This compound's PK/PD profile has been extensively studied using these methods to identify regimens that maximize efficacy while minimizing the potential for resistance development.
Monte Carlo simulations have been employed to evaluate various this compound dosing strategies against a spectrum of pathogens, including MDR and colistin-resistant Acinetobacter baumannii (CRAB) researchgate.netfrontiersin.org. These simulations aim to determine dosage regimens that achieve optimal PTA and CFR (typically ≥90%) across different patient populations, such as those with varying creatinine (B1669602) clearance (CrCL) levels researchgate.netfrontiersin.org. Studies have indicated that standard manufacturer regimens may not consistently achieve these targets in all CrCL strata, suggesting the need for adjusted dosing researchgate.netfrontiersin.org. For instance, simulations for A. baumannii infections indicated that higher doses of this compound might be required to achieve desired PTA levels compared to standard recommendations frontiersin.org.
Furthermore, simulations have been used to predict the efficacy of different dosing frequencies, such as comparing 50 mg twice daily with 100 mg once daily for respiratory tract infections, with the latter showing comparable efficacy researchgate.netnih.gov. These simulations are crucial for tailoring this compound therapy to specific patient groups and pathogen susceptibilities, thereby enhancing treatment success rates and preserving drug effectiveness infectweb.comnih.govresearchgate.netresearchgate.netfrontiersin.org.
Relationship Between PK/PD and Bacteriological Efficacy
The bactericidal efficacy of this compound, like other fluoroquinolones, is concentration-dependent, meaning that higher drug concentrations lead to more effective bacterial killing infectweb.comnih.govmdpi.com. The relationship between this compound's PK/PD indices and its ability to achieve bacteriological efficacy is well-established.
Key PK/PD indices that correlate with this compound's efficacy include the fAUC/MIC ratio and the fCmax/MIC ratio researchgate.netnih.govmdpi.com. For fluoroquinolones in general, an AUC/MIC ratio between 30 and 40 is generally considered necessary for successful bacterial eradication mdpi.com. This compound studies have reinforced this, showing that higher values of fAUC0–24h/MIC and fCmax/MIC are directly associated with increased bacteriological efficacy researchgate.netnih.gov. Specifically, an fAUC0–24h/MIC ≥ 30 and an fCmax/MIC ≥ 2 have been identified as PK/PD targets for mild to moderate RTIs, achieving high eradication rates of approximately 96.4% and 96.3%, respectively researchgate.netnih.gov. Previous findings also suggested that efficacy increased when Cmax/MIC exceeded 5 and/or AUC0–24h/MIC exceeded 100 nih.gov. The standard 50 mg twice-daily regimen has been shown to achieve AUC/MIC ratios greater than 100 against 90% of susceptible respiratory pathogens mdpi.com.
Table 4: this compound PK/PD Indices and Corresponding Efficacy Outcomes
| PK/PD Index | Target Value | Associated Efficacy Outcome (e.g., Eradication Rate) | Source(s) |
| fAUC0–24h/MIC | ≥ 30 | 96.4% eradication | researchgate.netnih.gov |
| fCmax/MIC | ≥ 2 | 96.3% eradication | researchgate.netnih.gov |
| AUC/MIC | 30–40 | Bacterial eradication | mdpi.com |
| AUC/MIC | >100 | Against 90% susceptible respiratory pathogens | mdpi.com |
Pharmacokinetic Studies in Specific Patient Populations
This compound's pharmacokinetic profile can be influenced by various physiological states, necessitating studies in specific patient populations to ensure optimal therapeutic management.
Critically Ill Patients: In critically ill patients with pneumonia, this compound demonstrates excellent penetration into the alveolar epithelial lining fluid (ELF), with ELF to unbound plasma concentration ratios reaching approximately 85–100% infectweb.comresearchgate.netresearchgate.net. The mean maximum ELF to unbound plasma concentration ratio was reported as 1.02 ± 0.58, and penetration ratios based on AUC0–8h were 0.85 infectweb.com. However, these patients exhibit significant variability in volume of distribution (Vd) and clearance (CL), with reported mean Vd values of 3.13 ± 2.51 L/kg and mean CL values of 246.13 ± 136.00 mL/min infectweb.com. Population pharmacokinetic (PopPK) modeling has shown that age is a significant covariate affecting this compound's bioavailability in this population researchgate.netresearchgate.net. Despite this variability, the maximum approved dose of 100 mg q12h was found to provide greater than 90% PTA and CFR in both plasma and ELF researchgate.netresearchgate.net.
Renally Impaired Patients: this compound undergoes significant renal excretion, with approximately 70% of an administered dose excreted unchanged in the urine within 48 hours in healthy adults mims.com. In patients with renal dysfunction, pharmacokinetic profiles reveal a progressive increase in the area under the concentration-time curve (AUC) and a prolongation of the half-life with increasing severity of renal impairment mims.comchemotherapy.or.jp. For a 50 mg dose, AUC values increased from 4.66 μg·h/mL in mild dysfunction to 9.95 μg·h/mL in severe dysfunction. Similarly, half-life extended from 7.5 hours in mild impairment to 16.3 hours in severe impairment chemotherapy.or.jp. Concurrently, urinary excretion of unchanged this compound decreased with worsening renal function, dropping from 48.9% in mild dysfunction to 20.1% in severe dysfunction chemotherapy.or.jp. These findings underscore the importance of considering renal function when determining this compound dosage and dosing intervals in patients with impaired kidney function mims.comchemotherapy.or.jp. Creatinine clearance (CrCL) has been identified as a factor influencing this compound's total clearance nih.govfrontiersin.org.
Table 5: this compound Pharmacokinetic Parameters in Different Degrees of Renal Dysfunction (50 mg Dose)
| Renal Function Category | AUC (μg·h/mL) | Half-life (h) | Urinary Excretion (0-48h, %) | Source(s) |
| Mild Dysfunction | 4.66 | 7.5 | 48.9 | chemotherapy.or.jp |
| Moderate Dysfunction | 8.04 | 11.5 | 44.7 | chemotherapy.or.jp |
| Severe Dysfunction | 9.95 | 16.3 | 20.1 | chemotherapy.or.jp |
Table 6: this compound PK/PD Cut-offs and Targets for Various Pathogens
| Pathogen Group | PK/PD Target | PK/PD Cut-off (mg/L) | Source(s) |
| Streptococcus pneumoniae | fAUC24h/MIC ≥ 30 | ≤ 0.06 | frontiersin.orgnih.govnih.govfrontiersin.org |
| Streptococcus pneumoniae | fAUC24h/MIC = 11.56 | ≤ 0.06 | frontiersin.orgnih.govnih.govfrontiersin.org |
| Other strains (S. aureus, E. coli, etc.) | Varies | 0.06–0.125 | frontiersin.orgnih.govnih.govfrontiersin.org |
Compound Names:
this compound
Preclinical Efficacy Models
In Vitro Biofilm Activity
Biofilms are communities of microorganisms that are attached to a surface and encased in a self-produced extracellular matrix. They are notoriously difficult to eradicate and are a major cause of persistent infections. Sitafloxacin (B179971) has shown promising activity against biofilms formed by several key pathogens. researchgate.netmdpi.commdpi.com
Pseudomonas aeruginosa Biofilms
Pseudomonas aeruginosa is an opportunistic pathogen known for its ability to form biofilms, leading to chronic and difficult-to-treat infections. nih.govresearchgate.net this compound has demonstrated potent, time- and dose-dependent eradication effects against preformed P. aeruginosa biofilms. nih.gov Studies have shown that this compound can eliminate P. aeruginosa biofilms in vitro by 7 logs. mdpi.comnih.gov This activity is significant, as many other antibiotics struggle to penetrate the biofilm matrix and kill the embedded bacteria. mdpi.com In one study, concentrations of 2-4 μM of this compound were effective in eradicating these biofilms. nih.gov Another study highlighted that this compound's activity against P. aeruginosa biofilms was superior to that of other fluoroquinolones like ciprofloxacin (B1669076). jst.go.jp
Staphylococcus aureus Biofilms
Staphylococcus aureus is another major pathogen that readily forms biofilms, contributing to chronic infections such as osteomyelitis and device-related infections. researchgate.netmdpi.comfrontiersin.org this compound has shown remarkable efficacy against S. aureus biofilms, including those formed by both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. mdpi.commdpi.comfrontiersin.orgnih.gov Research has demonstrated that this compound can cause a 4-log10 reduction in the number of surviving bacteria within S. aureus biofilms, a result that is 100-fold more effective than gentamicin. mdpi.comnih.gov Furthermore, this compound has been identified as a potent bactericidal agent against small colony variants (SCVs) of S. aureus, which are often found in chronic infections and are difficult to treat with conventional antibiotics. mdpi.comfrontiersin.org Studies have also explored the use of bisphosphonate-conjugated this compound, which has shown enhanced activity in eradicating S. aureus biofilms, particularly on bone surfaces. mdpi.comnih.gov
In Vivo Animal Models of Infection
The promising in vitro results for this compound have been further supported by its performance in various animal models of infection. researchgate.netmdpi.comfrontiersin.org
Murine Models of S. aureus Osteomyelitis
Osteomyelitis, an infection of the bone, is a challenging condition to treat, often involving biofilm formation. frontiersin.orgnih.gov In murine models of S. aureus osteomyelitis, this compound has demonstrated significant therapeutic efficacy. researchgate.netmdpi.comfrontiersin.orgnih.gov Studies using implant-associated osteomyelitis models have shown that this compound treatment can reduce the bacterial burden in the bone. researchgate.netmdpi.com Furthermore, bisphosphonate-conjugated this compound (BCS) and hydroxybisphosphonate-conjugated this compound (HBCS) have been shown to be highly effective in these models. frontiersin.orgnih.govsciopen.com These conjugates are designed to target the bone, thereby delivering the antibiotic directly to the site of infection. frontiersin.orgnih.gov In these studies, HBCS was able to inhibit peri-implant osteolysis and reduce the number of osteoclasts around the implant. frontiersin.orgnih.gov Transmission electron microscopy has revealed that this compound and its conjugates cause autolysis of S. aureus within the bone, leading to the formation of "ghost" cells with ruptured cell walls. frontiersin.orgnih.gov
Dynamic Urinary Tract Infection Models
Urinary tract infections (UTIs) are common bacterial infections, and the increasing prevalence of multidrug-resistant (MDR) pathogens is a major concern. oup.comnih.govresearchgate.net this compound has been evaluated in dynamic in vitro models that simulate the conditions of the urinary tract. oup.comnih.govresearchgate.net These models have demonstrated the potent efficacy of this compound against MDR bacteria that cause UTIs, including carbapenem-resistant Escherichia coli and P. aeruginosa, as well as vancomycin-resistant Enterococcus faecium. oup.comnih.govresearchgate.netresearchgate.net In these models, this compound exhibited significant killing rates against these challenging pathogens. oup.com For instance, against carbapenem-resistant E. coli, the maximal effect ranged from a 2.68 to 6.01 log10 reduction in bacterial counts. oup.com Similarly, for carbapenem-resistant P. aeruginosa, the maximal effect was a 3.81 to 6.13 log10 reduction. oup.com These findings suggest that this compound could be a valuable therapeutic option for complicated UTIs caused by MDR bacteria. oup.comnih.govresearchgate.net
Studies in other relevant infection models
This compound's efficacy has also been demonstrated in other relevant infection models, highlighting its broad-spectrum potential. researchgate.netmdpi.com
In a murine model of pneumonia caused by nontypable Haemophilus influenzae, this compound was shown to be as effective as ciprofloxacin in eradicating the bacteria from the lungs. nii.ac.jp Both antibiotics completely cleared the viable bacteria from the lungs of the infected mice. nii.ac.jp
In a mouse lung infection model with Streptococcus pneumoniae, including penicillin-susceptible (PSSP) and penicillin-resistant (PRSP) strains, this compound demonstrated potent in vivo efficacy. asm.org It significantly reduced the number of viable bacteria in the lungs for both types of strains. asm.org
Furthermore, in a mouse gastrocnemius muscle infection model, the pharmacokinetic/pharmacodynamic (PK/PD) targets for this compound were determined for several key pathogens, including S. pneumoniae, S. aureus, E. coli, Klebsiella pneumoniae, and P. aeruginosa, further establishing its potential for treating a range of infections. frontiersin.orgresearchgate.net
A subcutaneous implantation biofilm-related infection model in mice also confirmed the in vivo anti-biofilm efficacy of this compound against P. aeruginosa. nih.gov
Compound Names
Evaluation of Novel Delivery Strategies (e.g., Bisphosphonate-Conjugated this compound)
The challenge of treating bone and implant-associated infections, such as osteomyelitis, is exacerbated by the difficulty of achieving sufficient antibiotic concentrations at the infection site, particularly against resilient bacterial biofilms. nih.govfrontiersin.orgfrontiersin.org Standard antibiotic therapies often fail to penetrate the complex bone matrix and the protective exopolysaccharide layer of biofilms, leading to persistent infections. frontiersin.org To address this, researchers have explored novel delivery strategies aimed at targeting antibiotics directly to bone tissue. One of the most promising approaches involves the conjugation of potent antibiotics with bone-seeking molecules like bisphosphonates. frontiersin.orgmdpi.commdpi.com
Bisphosphonates exhibit a high affinity for hydroxyapatite (B223615), the primary mineral component of bone, especially at sites of active bone resorption common in infections. mdpi.com This property allows for the targeted delivery of a conjugated antibiotic to the bone-bacteria interface. mdpi.com this compound was identified as an ideal candidate for this strategy due to its high bactericidal efficacy against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) in static biofilms. mdpi.com
Researchers have developed and evaluated two primary bisphosphonate-conjugated this compound (BCA) compounds:
Bisphosphonate-Conjugated this compound (BCS) nih.govfrontiersin.orgsciopen.com
Hydroxybisphosphonate-Conjugated this compound (HBCS) nih.govfrontiersin.orgmdpi.comsciopen.com
These conjugates are designed based on a "target and release" principle, where the molecule is delivered systemically, targets the bone surface, and then releases the active this compound locally. frontiersin.orgsciopen.commdpi.comresearchgate.net The linkage, often a semi-stable phenyl carbamate (B1207046), is designed to be stable in serum but cleavable at the infection site. mdpi.commdpi.comresearchgate.net
In Vitro Research Findings
Preclinical evaluation of these novel conjugates began with in vitro models to assess their efficacy against bacterial biofilms grown on hydroxyapatite (HA) discs, mimicking the mineral surface of bone. In one key study, the activity of BCS and HBCS against MSSA and MRSA static biofilms was assessed. mdpi.com The this compound O-phenyl carbamate conjugates proved highly effective at eradicating the biofilms. mdpi.comresearchgate.net Following a 24-hour treatment with either BCS or HBCS at a concentration of 800 mg/L, no colony-forming units (CFU) were recovered. mdpi.comresearchgate.net Quantitative analysis further demonstrated the high potency of the this compound conjugates against MSSA biofilms, with no CFU recovered even at the lowest tested dose of 1 mg/L, whereas the parent this compound was only effective up to 5 mg/L. mdpi.com
| Compound | Concentration (mg/L) | Colony Forming Units (CFU) Recovered | Reference |
|---|---|---|---|
| HBCS | 1 | 0 | mdpi.com |
| BCS | 1 | 0 | mdpi.com |
| This compound Hydrate | 1 | >0 | mdpi.com |
| This compound Hydrate | 5 | 0 | mdpi.com |
| HBCS | 800 | 0 | mdpi.comresearchgate.net |
| BCS | 800 | 0 | mdpi.comresearchgate.net |
Another study utilized a real-time impedance-based assay to monitor the inhibition of S. aureus biofilm growth. whiterose.ac.uk This research confirmed that bisphosphonate-conjugated quinolones, including a bisphosphonate-carbamate-sitafloxacin (BCS), could inhibit biofilm growth in a dose-dependent manner. whiterose.ac.uk
In Vivo Research Findings
The promising in vitro results led to evaluations in murine models of implant-associated osteomyelitis. nih.govfrontiersin.orgsciopen.com In these studies, mice with established MRSA infections were treated with the conjugates, parent this compound, vancomycin (B549263), or bisphosphonate controls. nih.govfrontiersin.orgsciopen.com The efficacy was monitored using several methods, including longitudinal bioluminescent imaging (BLI) to track bacterial load, micro-computed tomography (micro-CT) to assess bone integrity, and histological analysis. nih.govfrontiersin.orgnih.gov
BLI confirmed the "target and release" kinetics, showing a delayed but potent and sustained reduction in bacterial signal in mice treated with BCS and HBCS compared to the immediate but less sustained effect of free this compound. nih.govfrontiersin.orgresearchgate.net After two weeks of treatment in a 1-stage revision model, only the HBCS-treated mice showed a significant decrease in BLI compared to vancomycin controls. nih.gov
Micro-CT analysis revealed that HBCS treatment significantly inhibited peri-implant osteolysis (bone loss) compared to both placebo and free this compound. nih.govfrontiersin.org Strikingly, in one study, all mice treated with parenteral this compound alone suffered catastrophic femur fractures, indicating a lack of efficacy against the bone infection, whereas fractures were prevented in the HBCS and BCS groups. sciopen.comnih.gov Histological staining confirmed that HBCS significantly reduced the number of peri-implant osteoclasts (cells that break down bone tissue) compared to controls. nih.govfrontiersin.orgmdpi.com
Crucially, these studies provided evidence that the bisphosphonate-conjugated this compound could kill MRSA located deep within the osteocyte-lacuno-canalicular network (OLCN), a network of microscopic channels within the bone that bacteria can colonize, rendering them inaccessible to standard antibiotics. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net Electron microscopy of bacteria within the OLCN of BCA-treated mice showed morphological changes consistent with antibiotic-induced cell death, such as vacuoles and holes, which were not observed in the placebo or free antibiotic groups. nih.govmdpi.com
Taken together, these preclinical studies demonstrate that conjugating this compound to a bone-targeting bisphosphonate is a highly effective strategy for delivering the antibiotic to the site of infection. This approach not only eradicates established MRSA biofilms but also protects against bone destruction, offering a significant advantage over conventional antibiotic therapy in preclinical models of osteomyelitis. sciopen.comnih.gov
| Treatment Group | Key Finding | Outcome | Reference |
|---|---|---|---|
| HBCS + Vancomycin | Bioluminescent Imaging (BLI) | Significant decrease in bacterial load vs. vancomycin alone | sciopen.comnih.gov |
| BCS / HBCS + Vancomycin | Radiology / Micro-CT | Prevented catastrophic femur fractures; decreased peri-implant bone loss | sciopen.comnih.gov |
| This compound (Parenteral) | Radiology | All mice experienced catastrophic femur fractures; no efficacy against bone infection | sciopen.comnih.gov |
| HBCS | TRAP-staining (Histology) | Significantly reduced number of peri-implant osteoclasts vs. controls | nih.govfrontiersin.orgmdpi.com |
| BCS / HBCS | Electron Microscopy | Evidence of bacterial killing within the osteocyte-lacuno-canalicular network (OLCN) | nih.gov |
| Vancomycin | Efficacy | Complete lack of efficacy in monotherapy transtibial implant model | sciopen.comnih.gov |
Toxicity and Safety Profile Research
Interaction with Human Serum Albumin
Binding Site Analysis
Sitafloxacin (B179971) exerts its antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV nih.govresearchgate.netresearchgate.netpatsnap.compatsnap.com. These enzymes are vital for managing DNA topology during replication and transcription researchgate.netresearchgate.netpatsnap.com. DNA gyrase is composed of two subunits, GyrA and GyrB, while topoisomerase IV consists of ParC and ParE subunits nih.govresearchgate.netresearchgate.net. The core structure of this compound, featuring a quinolone ring fused with a pyridone ring, along with a keto group at position 4 and a carboxylic acid at position 3, is fundamental for its binding to these enzyme-DNA complexes nih.govresearchgate.net.
Studies investigating this compound's interaction with human serum albumin (HSA), a key protein involved in drug transport in the bloodstream, have identified Site I as the primary binding location for this compound nih.gov. This interaction with HSA is relevant for understanding the drug's pharmacokinetic properties and distribution.
Furthermore, research into antibiotic resistance has highlighted the importance of specific amino acid residues within the target enzymes. Mutations in the quinolone resistance-determining regions (QRDRs) of GyrA and ParC subunits, such as substitutions at positions like Ser83 (E. coli GyrA) or Ser87 (E. coli ParC), are known to reduce the binding affinity of fluoroquinolones, leading to resistance researchgate.netjppres.comoup.comthieme-connect.com. This compound has demonstrated potent activity against bacterial strains with such resistance-conferring mutations, indicating its ability to maintain effective binding even when these target sites are altered nih.govresearchgate.netresearchgate.netmdpi.com. This compound exhibits balanced inhibition of both DNA gyrase and topoisomerase IV, with an IC50 ratio of 1.4, and shows higher inhibitory activity against these enzymes compared to some other fluoroquinolones nih.gov.
Table 1: Key Structural Features and Their Impact on this compound's Activity
| Structural Feature | Position | Impact/Role | Reference |
| Quinolone Core (quinoline + pyridone) | Core | Essential for binding to DNA-gyrase complex nih.govresearchgate.net. | nih.govresearchgate.net |
| Keto group (C=O) | Position 4 | Essential for binding to DNA-gyrase complex nih.govresearchgate.net. | nih.govresearchgate.net |
| Carboxylic acid group | Position 3 | Essential for binding to DNA-gyrase complex nih.govresearchgate.net. | nih.govresearchgate.net |
| Fluorine atom | Position 6 | Enhances antibacterial activity and gyrase potency nih.gov. | nih.gov |
| Novel aminopyrrolidine substituent | Position 7 | Contributes to increased potency against Gram-positive bacteria and broad-spectrum activity nih.govnih.govsid.ir. | nih.govnih.govsid.ir |
| Fluorocyclopropyl group | Position N-1 | Enhances overall potency and pharmacokinetics nih.gov. Fluoride substitution increases hydrophobicity nih.gov. | nih.gov |
| Chlorine atom | Position 8 | Improves oral uptake and activity against anaerobic bacteria nih.gov. | nih.gov |
| Fluorine on cyclopropyl (B3062369) & Chlorine at C-8 | N-1 & Position 8 | Collectively increase this compound's hydrophobicity compared to other fluoroquinolones, potentially influencing bacterial envelope uptake nih.gov. | nih.gov |
Impact on Protein Secondary Structure and Hydrophobicity
Compound List:
this compound
Gemifloxacin
Nalidixic acid
Norfloxacin
Trovafloxacin
Zabofloxacin
Lascufloxacin
Levonadifloxacin
Nemonoxacin
Arbekacin
Amikacin
Imipenem
Rifampicin
Gentamicin
Human Serum Albumin (HSA)
DNA gyrase
Topoisomerase IV
GyrA subunit
GyrB subunit
ParC subunit
ParE subunit
Drug Interactions and Combination Therapies
Combinatorial Approaches to Enhance Sitafloxacin (B179971) Activity
With Polymyxins (e.g., Colistin)
This compound has demonstrated in vitro synergistic effects when combined with polymyxins, particularly colistin (B93849), against various strains of drug-resistant Acinetobacter baumannii. This synergy is thought to be partly due to colistin's membrane-disruptive properties, which may facilitate the intracellular uptake of this compound mdpi.com.
Research Findings:
this compound showed in vitro synergy with colistin against extensively drug-resistant Acinetobacter baumannii (XDR-AB), multidrug-resistant A. baumannii (MDR-AB), carbapenem-resistant A. baumannii (CRAB), and colistin-resistant A. baumannii (CoR-AB) mdpi.commdpi.comresearchgate.netmdpi.com.
In studies using checkerboard and time-kill methods, the colistin-sitafloxacin combination exhibited synergy in MDR-AB, CRAB, and CoR-AB isolates, with synergy percentages ranging from 3.1% to 20.9% depending on the resistance profile researchgate.netmdpi.com.
While in vitro synergy has been consistently observed, a randomized controlled study in patients with CR A. baumannii infection did not find the this compound-colistin combination to be superior to colistin monotherapy in terms of 28-day mortality asm.org.
However, a trial combining this compound-colistin-meropenem in patients with CRAB hospital-acquired pneumonia (HAP)/ventilator-associated pneumonia (VAP) showed improved clinical response compared to colistin-meropenem nih.govpreprints.org.
Data Table: In Vitro Synergy of Colistin-Sitafloxacin Combinations against Acinetobacter baumannii
| Combination | Resistance Profile | Synergy Rate (%) | Reference |
| Colistin + this compound | MDR-AB | 3.4 | researchgate.net |
| Colistin + this compound | CRAB | 3.1 | researchgate.net |
| Colistin + this compound | CoR-AB | 20.9 | researchgate.net |
| Colistin + this compound | XDR-AB | Not specified | e-century.us |
| Colistin + this compound | CR A. baumannii | In vitro synergy observed | asm.org |
With Proton Pump Inhibitors (e.g., Lansoprazole (B1674482) for H. pylori)
This compound has demonstrated significant in vitro synergistic activity when combined with proton pump inhibitors (PPIs), such as lansoprazole, against Helicobacter pylori. This combination therapy has shown promise for H. pylori eradication mdpi.comresearchgate.netnih.govnih.govoup.comgutnliver.org.
Research Findings:
In vitro studies have consistently shown synergistic effects (Fractional Inhibitory Concentration index [FICI] ≤ 0.5) for combinations of this compound with PPIs like lansoprazole, pantoprazole, and omeprazole (B731) against various H. pylori strains nih.govnih.govoup.com. The mean FICI for these combinations was reported to be <0.292 nih.govnih.govoup.com.
In a Mongolian gerbil model, a combination of this compound (0.3 mg/kg) and lansoprazole (2.5 mg/kg) achieved an 83.3% eradication rate for H. pylori, whereas this compound or lansoprazole alone resulted in 0% eradication researchgate.netresearchgate.net.
this compound exhibits high activity against H. pylori, including strains resistant to other fluoroquinolones like levofloxacin (B1675101) mdpi.comgutnliver.orgresearchgate.net.
The simultaneous administration of lansoprazole did not alter the maximum serum concentration (Cmax) of this compound in gerbils researchgate.netresearchgate.net.
Data Table: In Vitro Synergy of this compound with Proton Pump Inhibitors against Helicobacter pylori
| Combination | Synergy (FICI) | Percentage of Strains with Synergy | Reference |
| This compound + Lansoprazole | ≤ 0.5 | 23.1% | researchgate.netnih.gov |
| This compound + Pantoprazole | ≤ 0.5 | All 17 strains | nih.govnih.govoup.com |
| This compound + Omeprazole | ≤ 0.5 | All 17 strains | nih.govnih.govoup.com |
| This compound + Lansoprazole | ≤ 0.5 | All 17 strains | nih.govnih.govoup.com |
| This compound + PPIs (general) | Mean FICI < 0.292 | Not specified | nih.govnih.govoup.com |
With Doxycycline (B596269) (for Mycoplasma genitalium)
Combination therapy involving doxycycline and this compound has emerged as an effective strategy for treating Mycoplasma genitalium infections, particularly those with high levels of antimicrobial resistance nih.govmshc.org.auresearchgate.net.
Research Findings:
Studies have reported high cure rates for Mycoplasma genitalium infections treated with this compound in combination with doxycycline nih.govmshc.org.au.
One study found that a 7-day regimen of doxycycline (100 mg twice daily) plus this compound (100 mg twice daily) cured 11 out of 12 (91.7%) infections that had previously failed treatment with moxifloxacin (B1663623) and pristinamycin (B1678112) drugbank.com.
The combination therapy was generally well-tolerated, and this compound continued to show efficacy even in cases with prior moxifloxacin failure researchgate.netdrugbank.com.
Data Table: Efficacy of Doxycycline-Sitafloxacin Combination Therapy for Mycoplasma genitalium
| Regimen | Target Pathogen | Reported Cure Rate | Notes | Reference |
| Doxycycline (100 mg BID) + this compound (100 mg BID) | Mycoplasma genitalium | 91.7% (11/12) | Effective for highly resistant strains; patients had failed prior moxifloxacin/pristinamycin. | drugbank.com |
| This compound regimens (various) | Mycoplasma genitalium | 80.6% | Includes sequential and combination therapies with doxycycline. | researchgate.net |
| This compound regimens (various) | Mycoplasma genitalium | 69.5% | Cure rate in patients with prior moxifloxacin failure. | researchgate.net |
Potential for QTc Prolongation in Co-administration
This compound, as a member of the fluoroquinolone class, carries a potential risk for QT interval prolongation, a phenomenon that can predispose individuals to serious cardiac arrhythmias like torsades de pointes (TdP) mshc.org.aunih.govcrediblemeds.orgresearchgate.netwikipedia.org. This risk can be exacerbated when this compound is co-administered with other drugs that also affect cardiac repolarization nih.govwikipedia.orgggcmedicines.org.ukmedicinesinformation.co.nz.
Research Findings:
this compound has been identified as a drug associated with QT prolongation mshc.org.aunih.govcrediblemeds.org.
In vitro studies using isolated guinea pig ventricular myocytes showed that this compound had a minimal effect on action potential duration compared to other fluoroquinolones like sparfloxacin (B39565), grepafloxacin, moxifloxacin, and gatifloxacin (B573) oup.comoup.com.
However, in vivo studies in dogs indicated that while this compound did not induce torsades de pointes (TdP) at tested doses, other fluoroquinolones did nih.gov.
A case report described an elderly female patient with comorbidities who developed a prolonged QTc interval (538 ms) and recurrent TdP after receiving the maximum dose of oral this compound for a urinary tract infection. Her QTc interval improved significantly following discontinuation of the drug nih.gov.
Intravenous administration of supratherapeutic doses of this compound (400-800 mg twice daily) in healthy volunteers resulted in dose-dependent QT interval prolongation, with mean fluctuation ranges of 10 ms (B15284909) or less nih.gov.
Numerous drugs, including antiarrhythmics, antipsychotics, antidepressants, and other antibiotics, can increase the risk of QTc prolongation when co-administered with this compound nih.govggcmedicines.org.ukmedicinesinformation.co.nz.
Data Table: Case Report of this compound-Induced QTc Prolongation and TdP
| Patient Characteristic | Measurement/Event | Value/Outcome | Reference |
| Elderly Female | Baseline QTc interval (6 months prior) | 454 ms | nih.gov |
| QTc interval after maximum dose this compound | 538 ms | nih.gov | |
| Torsades de Pointes (TdP) | Recurrent episodes | nih.gov | |
| QTc interval on Day 7 post-discontinuation | 501 ms | nih.gov | |
| QTc interval on Day 20 post-discontinuation | 466 ms | nih.gov | |
| Comorbidities | CHF, aortic stenosis, chronic renal failure | nih.gov |
Structure Activity Relationships Sar
Role of Substituents on Fluoroquinolone Nucleus
The core quinolone structure, characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety, is essential for binding to the DNA-enzyme complex researchgate.net. However, strategic substitutions at key positions significantly modulate the antibacterial profile.
This compound (B179971) features a novel aminopyrrolidine derivative, specifically a (7S)-7-amino-5-azaspiro[2.4]heptan-5-yl group, at the C-7 position brieflands.comnih.govmdpi.comcaymanchem.com. This substituent plays a critical role in enhancing potency, particularly against Gram-positive bacteria, a departure from earlier fluoroquinolones where the piperazine (B1678402) ring predominantly conferred activity against Gram-negative species nih.gov. The C-7 substituent is known to be in close contact with the enzyme during binding nih.govasm.org and influences CNS effects and drug interactions researchgate.net. The specific stereochemistry at C-7, with the (7S)-isomer being more potent, highlights the importance of precise spatial arrangement for optimal interaction with the target enzyme nih.gov. This more complex C-7 substituent in this compound may also contribute to increased serum half-life and improved penetration into bacterial cells brieflands.comresearchgate.netnih.gov.
This compound incorporates a chlorine atom at the C-8 position of the quinolone nucleus mdpi.comcaymanchem.comnih.govnih.govresearchgate.net. This substitution is associated with several beneficial effects, including improved oral absorption and enhanced activity against anaerobic bacteria researchgate.net. Furthermore, the C-8 chlorine substituent has been shown to increase antibacterial activity against fluoroquinolone-resistant mutants of certain bacteria mdpi.com. While halogen substituents at the C-8 position can sometimes be linked to phototoxicity in other fluoroquinolones nih.gov, the manipulation of this position in this compound broadly influences its pharmacokinetic profile, spectrum of activity, and can contribute to reducing the selection of resistant mutants brieflands.com.
Stereoisomeric Effects on Antibacterial Activity
This compound is developed and utilized as a single enantiomer brieflands.com, underscoring the critical role of stereochemistry in its biological activity. Studies comparing this compound with its stereoisomers have revealed significant differences in antibacterial potency. For instance, this compound and its (7S)-isomer (DU-6856) displayed superior activity against bacterial DNA gyrase and topoisomerase IV compared to its (7R)-isomers (DU-6857 and DU-6858) nih.gov. Against Staphylococcus aureus, this compound was notably more potent than its isomers DU-6856, DU-6857, and DU-6858 nih.gov. Similarly, for the decatenation activity of topoisomerase IV, this compound was approximately twice as potent as DU-6856, while DU-6857 and DU-6858 were considerably less active nih.gov. These findings emphasize that the specific spatial arrangement of substituents, particularly at the C-7 and N-1 positions, is crucial for optimizing the interaction with bacterial topoisomerases and, consequently, for antibacterial efficacy.
Impact of Chemical Structure on Target Affinity and Stability
This compound exerts its antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV researchgate.netnih.govmdpi.compatsnap.compatsnap.comnih.govontosight.ai. These enzymes are vital for DNA replication, transcription, and repair. This compound demonstrates high selectivity for bacterial topoisomerases over their human counterparts, exhibiting potent inhibitory activities against bacterial enzymes while showing minimal activity against human topoisomerase II nih.govnih.gov.
A key feature of this compound's structure is its balanced inhibition of both DNA gyrase and topoisomerase IV, with an IC50 ratio of 1.4. This contrasts with other fluoroquinolones like moxifloxacin (B1663623) (ratio 6.24) and ciprofloxacin (B1669076) (ratio 110), which show a more pronounced activity against one enzyme over the other mdpi.com. This compound exhibits the highest direct inhibitory activity against purified DNA gyrase and topoisomerase IV in vitro when compared to several other fluoroquinolones, including levofloxacin (B1675101) and ciprofloxacin mdpi.com. The specific structural elements, such as the C-7 aminopyrrolidine derivative and the N-1 fluorocyclopropyl group, are instrumental in achieving this high affinity and enabling penetration into bacterial cells patsnap.compatsnap.com. Furthermore, this compound retains activity against bacterial strains with mutations in DNA gyrase and topoisomerase IV, which confer resistance to other fluoroquinolones, highlighting its ability to circumvent common resistance mechanisms mdpi.com.
Data Tables
Analytical Methods for Sitafloxacin Quantification
High-Performance Liquid Chromatography (HPLC) Methods
Reversed-phase high-performance liquid chromatography (RP-HPLC) has been widely utilized for the quantification of Sitafloxacin (B179971) in bulk drug substances and pharmaceutical dosage forms, demonstrating simplicity, specificity, and precision innovareacademics.inresearchgate.netresearchgate.net.
A common RP-HPLC method for this compound involves using a C18 column, such as the Symmetry C18 (5 µm, 100X4.6 mm), with a mobile phase consisting of a mixture of water and acetonitrile (B52724) in a ratio of 70:30 % V/V innovareacademics.inresearchgate.netresearchgate.net. The analysis is typically conducted at a controlled column temperature, for example, 30°C, with a flow rate of 0.9 mL/min innovareacademics.inresearchgate.netresearchgate.net. This setup allows for the separation and quantification of this compound, with a reported retention time of approximately 2.198 minutes innovareacademics.inresearchgate.netresearchgate.net. The linearity of this method has been established over a concentration range of 5-25 µg/mL, exhibiting a correlation coefficient of 0.9999 innovareacademics.inresearchgate.netresearchgate.net. The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.429 µg/mL and 1.415 µg/mL, respectively innovareacademics.inresearchgate.netresearchgate.net.
Table 1: RP-HPLC Method Parameters for this compound Quantification
| Parameter | Value |
| Column | Symmetry C18 (5 µm, 100X4.6 mm) |
| Mobile Phase | Water:Acetonitrile (70:30 % V/V) |
| Flow Rate | 0.9 mL/min |
| Detection | PDA at 300 nm |
| Retention Time | 2.198 minutes |
| Linearity Range | 5-25 µg/mL |
| LOD | 0.429 µg/mL |
| LOQ | 1.415 µg/mL |
Photodiode Array (PDA) detection is frequently employed in conjunction with RP-HPLC for this compound analysis. A common detection wavelength used is 300 nm, which provides adequate sensitivity for quantification innovareacademics.inresearchgate.netresearchgate.net. The use of a PDA detector allows for spectral analysis, aiding in peak purity assessment and method specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity, making it a preferred technique for quantifying this compound in complex biological matrices like human plasma and urine nih.govnih.govasm.orgnih.govpage-meeting.orgnih.gov.
LC-MS/MS (B15284909) methods typically employ a reversed-phase C18 column, such as a ZORBAX SB-C18 column (3.5 µm, 2.1mm×100mm), with a mobile phase composed of methanol (B129727) and water containing 0.1% formic acid, often in a ratio of 46:54 (v/v) nih.gov. The flow rate is generally set at 0.2 mL/min nih.gov. Quantification is performed using multiple-reaction monitoring (MRM) of specific precursor-to-product ion transitions. For this compound, these transitions can be 410.2 → 392.2, with an internal standard like dextrorphan (B195859) (258.1 → 157.1) used for improved accuracy nih.gov.
In human urine analysis, a simple LC-MS/MS method has been developed using a two-step dilution, achieving a working range from 0.025 to 20 µg/mL with a lower limit of quantification (LLOQ) of 0.025 µg/mL nih.gov. For BAL fluid analysis, similar LC-MS/MS methods utilizing a ZORBAX SB C-18 column have been validated, with MRM transitions for this compound at m/z 410.10 to 393.15 and moxifloxacin (B1663623) as an internal standard at m/z 402.20 to 384.20 asm.org. The linearity for this compound in BAL fluid was observed over the concentration range of 0.0025 to 0.5 µg/mL, with an LOQ of 0.0025 µg/mL asm.org.
Table 2: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Plasma Method | BAL Fluid Method |
| Column | ZORBAX SB-C18 (3.5μm, 2.1mm×100mm) | ZORBAX SB C-18 (3.0 × 150 mm, 3.5 μm) |
| Mobile Phase | Methanol/water (0.1% formic acid) (46:54, v/v) | Not specified in detail |
| Flow Rate | 0.2 mL/min | Not specified in detail |
| Internal Standard | Dextrorphan | Moxifloxacin |
| MRM Transitions | 410.2 → 392.2 (this compound) | 410.10 → 393.15 (this compound) |
| Linearity Range | 5-2500 ng/mL | 0.0025 to 0.5 µg/mL |
| LOQ | 5 ng/mL | 0.0025 µg/mL |
Bioanalytical Method Validation for Biological Samples (e.g., Serum, Plasma, BAL fluid)
Bioanalytical method validation is critical to ensure the reliability and accuracy of this compound quantification in biological matrices. Validation parameters typically include selectivity, sensitivity, linearity, accuracy, precision, and stability biopharmaservices.comijpsjournal.com.
For this compound in human plasma, LC-MS/MS methods have demonstrated excellent linearity over wide concentration ranges, such as 5-2500 ng/mL, with correlation coefficients typically exceeding 0.999 nih.govnih.gov. The LOQ for these methods is often as low as 5 ng/mL nih.govnih.gov. Intra-day and inter-day precisions are generally reported to be less than 8.3%, with assay accuracies within ±4.1% nih.govnih.gov. This compound has also been shown to be sufficiently stable under various relevant analytical conditions, including bench-top storage, freeze-thaw cycles, and long-term frozen storage, which are essential for bioanalytical integrity nih.govnih.gov. In BAL fluid, similar validation parameters have been achieved, with precisions within 8.15% and accuracies within ±10.88% asm.org.
Table 3: Bioanalytical Method Validation Summary for this compound in Plasma
| Parameter | Value |
| Linearity Range | 5-2500 ng/mL (r > 0.999) |
| LOQ | 5 ng/mL |
| Intra-day Precision | < 8.3% |
| Inter-day Precision | < 8.3% |
| Intra-day Accuracy | ±4.1% |
| Inter-day Accuracy | ±4.1% |
| Stability | Sufficient under relevant analytical conditions |
Applications in Pharmacokinetic Studies
The validated analytical methods for this compound are instrumental in conducting pharmacokinetic studies in various populations, including healthy volunteers and patients. These studies aim to characterize the drug's absorption, distribution, and elimination profiles.
LC-MS/MS methods have been successfully applied to determine this compound concentrations in human plasma following single and multiple oral doses in healthy volunteers nih.govnih.gov. These studies have revealed that this compound exhibits linear pharmacokinetics, with Cmax and AUC values proportional to the administered dose nih.gov. The terminal half-life typically ranges from 5.19 to 6.28 hours nih.gov. Furthermore, this compound concentrations have been quantified in bronchoalveolar lavage (BAL) fluid to assess its penetration into epithelial lining fluid (ELF) in patients with pneumonia, demonstrating good distribution into ELF asm.org. Population pharmacokinetic (PopPK) analyses have also been performed using data from clinical studies to model this compound's behavior in patients with respiratory tract infections, correlating pharmacokinetic parameters with clinical efficacy nih.govresearchgate.netfrontiersin.org. These analyses help establish pharmacokinetic/pharmacodynamic (PK/PD) target values, such as AUC/MIC ratios, to guide optimal dosing regimens and predict treatment outcomes nih.govresearchgate.netfrontiersin.org.
Synthetic Pathways and Chemical Modifications
Conventional Synthesis Protocols
The conventional synthesis of Sitafloxacin (B179971) is a multi-step process that typically involves the construction of the core quinolone ring system followed by the introduction of the characteristic side chains. One established protocol involves the condensation of a substituted quinolone carboxylic acid with a chiral spiro-amine.
A common approach begins with the synthesis of the quinolone core, 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This intermediate is then coupled with the key side-chain intermediate, (7S)-7-(tert-butoxycarbonylamino)-5-azaspiro[2.4]heptane. The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) in the presence of a base such as triethylamine (B128534). The final step involves the deprotection of the amine group, usually by treatment with a strong acid like hydrochloric acid, to yield this compound. drugfuture.com
A further synthetic strategy has been proposed starting from 2,4,5-trifluoro-3-chloro-benzoic acid. google.com This acid is first converted to its corresponding acid chloride using oxalyl chloride. google.com The resulting benzoyl chloride is then reacted with N,N-dimethylamino ethyl propenoate in the presence of triethylamine to form a key intermediate, which is then cyclized to build the quinolone core. google.com Subsequent steps involve the introduction of the fluorocyclopropylamine and the spiro-amine side chains.
These conventional methods, while effective, can be lengthy and sometimes involve costly reagents or challenging separations, which has driven the development of more efficient and stereoselective strategies. google.com
Table 1: Overview of a Conventional this compound Synthesis
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |
|---|---|---|---|---|
| 1 | 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | (7S)-7-(tert-Butoxycarbonylamino)-5-azaspiro[2.4]heptane | Nucleophilic aromatic substitution (SNAr) | Boc-protected this compound |
Asymmetric Synthesis Strategies for Key Intermediates (e.g., cis-2-Fluorocyclopropanecarboxylic Acid)
The biological activity and favorable pharmacokinetic profile of this compound are highly dependent on the specific stereochemistry of its side chains, namely the (1R,2S)-2-fluorocyclopropyl group at the N1 position and the (S)-7-amino-5-azaspiro[2.4]heptane moiety at the C7 position. google.comacs.org Consequently, the development of asymmetric syntheses for these chiral intermediates is of paramount importance.
cis-2-Fluorocyclopropanecarboxylic Acid and its Derivatives: The cis-2-fluorocyclopropylamine moiety is a critical component that enhances pharmacokinetic properties while reducing adverse reactions. acs.org Its precursor, cis-2-fluorocyclopropanecarboxylic acid, is a key chiral building block. acs.org
Other strategies for synthesizing the related intermediate, (1R,2S)-N-(tert-butoxycarbonyl)-2-fluorocyclopropylamine, have also been described. drugfuture.com One method involves the cyclization of butadiene with dibromofluoromethane, followed by oxidation, esterification, and reduction to give a cis/trans mixture of 2-fluorocyclopropanecarboxylic acid ethyl ester, which is then separated. drugfuture.com
Chiral Spiro-Amine Intermediate: The synthesis of the (7S)-7-amino-5-azaspiro[2.4]heptane intermediate also presents a significant challenge due to its chiral nature. google.com Conventional methods often produce a racemic mixture that requires difficult and wasteful resolution steps. google.com To overcome this, asymmetric synthesis strategies have been developed. One such method employs an asymmetric hydrogenation using a Ruthenium-BINAP catalyst to produce (7S)-5-azaspiro[2.4]heptane-7-amine. Biocatalytic approaches using enzymes like transaminases are also being explored to produce the key five-membered ring intermediate with high enantioselectivity, offering a more sustainable and efficient alternative for industrial production. researchgate.net
Development of Novel Derivatives and Conjugates
To enhance targeting, overcome resistance, and improve efficacy against specific types of infections, researchers have developed novel derivatives and conjugates of this compound. These modifications typically involve attaching another chemical entity to the this compound molecule to alter its physicochemical or biological properties.
A significant area of development has been the creation of bone-targeting this compound conjugates for treating implant-associated bone infections, such as osteomyelitis caused by Staphylococcus aureus. researchgate.netnih.gov One such derivative is a hydroxybisphosphonate-conjugated this compound (HBCS). researchgate.net Bisphosphonates are a class of drugs that have a high affinity for hydroxyapatite (B223615), the mineral component of bone. researchgate.netnih.gov By conjugating this compound to a bisphosphonate moiety via a carbamate (B1207046) linker, the resulting molecule is designed to accumulate at high concentrations on bone surfaces, delivering the antibiotic directly to the site of infection. nih.govresearchgate.net
In vitro studies have shown that these bisphosphonate-conjugated antibiotics (BCAs) can effectively eradicate static biofilms of both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) S. aureus grown on hydroxyapatite discs. researchgate.netnih.gov The this compound O-phenyl carbamate BCA was particularly effective, showing no recovery of colony-forming units (CFU) after treatment at a concentration of 800 mg/L. nih.gov This "target and release" strategy, where the active antibiotic is released from the conjugate at the target site, represents a promising approach to overcoming the challenges of treating deep-seated bone and biofilm-related infections. nih.govnih.gov
These developments highlight a strategic shift towards creating targeted drug delivery systems for antibiotics, moving beyond simply discovering new antimicrobial scaffolds to engineering existing potent drugs for enhanced performance in specific and challenging clinical scenarios. nih.gov
Q & A
Q. What are the key considerations when designing a clinical trial to evaluate Sitafloxacin’s efficacy in multidrug-resistant infections?
- Methodological Answer : Use the PICOT framework to structure the research question:
- P opulation: Critically ill patients with pneumonia or urinary tract infections (UTIs) .
- I ntervention: Oral this compound (e.g., 50 mg twice daily) .
- C omparison: Standard fluoroquinolones or placebo (if ethically permissible).
- O utcome: Microbiological eradication, clinical cure rates, or pharmacokinetic (PK) target attainment .
- T ime: Follow-up at baseline, day 7 (end of therapy), and day 14 (test-of-cure) .
Ensure ethical approval, informed consent, and adherence to CONSORT guidelines for randomized trials .
Q. How should researchers address discrepancies between in vitro susceptibility data and clinical outcomes for this compound?
- Methodological Answer :
- Conduct hollow-fiber infection models to simulate human pharmacokinetics and validate in vitro findings .
- Perform subgroup analyses in clinical trials to identify confounders (e.g., renal impairment, biofilm formation) .
- Use Monte Carlo simulations to assess the probability of target attainment (PTA) under varying dosing regimens .
Q. What ethical guidelines apply to this compound trials involving critically ill patients?
- Methodological Answer :
- Obtain approval from institutional review boards (IRBs) with explicit inclusion of critically ill populations .
- Document informed consent via legally authorized representatives if patients lack capacity .
- Report adverse events (e.g., QT prolongation, Clostridioides difficile infection) transparently in publications .
Advanced Research Questions
Q. How can population pharmacokinetic (PK) modeling optimize this compound dosing in critically ill patients?
- Methodological Answer :
- Data Collection : Serial plasma samples to estimate PK parameters (e.g., clearance, volume of distribution) .
- Software Tools : Use NONMEM or Monolix for nonlinear mixed-effects modeling .
- Covariate Analysis : Test covariates like creatinine clearance, albumin levels, or organ support (e.g., ECMO) .
- Validation : Perform bootstrap or visual predictive checks to ensure model robustness .
Q. What statistical frameworks are recommended for analyzing this compound’s efficacy in non-inferiority trials?
- Methodological Answer :
- Apply Bayesian hierarchical models to handle sparse data in small sample sizes .
- Use two one-sided tests (TOST) with a pre-specified non-inferiority margin (e.g., 10% difference in cure rates) .
- Adjust for multiplicity if testing multiple endpoints (e.g., Bonferroni correction) .
Q. How do biofilm-forming pathogens impact this compound’s in vitro efficacy, and what experimental models address this?
- Methodological Answer :
- Biofilm Models : Use Calgary biofilm devices or microtiter plate assays to measure minimum biofilm eradication concentrations (MBEC) .
- PK/PD Integration : Correlate biofilm-specific PK targets (e.g., AUC/MBEC ratio) with in vivo outcomes .
- Imaging : Confocal microscopy to assess biofilm penetration and bactericidal activity .
Data Contradiction & Validation
Q. How can researchers resolve conflicting data on this compound’s efficacy against Pseudomonas aeruginosa in different patient cohorts?
- Methodological Answer :
- Perform meta-regression to identify heterogeneity sources (e.g., regional resistance patterns) .
- Validate findings using genomic sequencing to detect resistance mechanisms (e.g., gyrA mutations) .
- Design adaptive trials with interim analyses to adjust inclusion criteria based on emerging data .
Methodological Standards & Reporting
Q. What documentation is critical for reproducibility in this compound PK studies?
- Methodological Answer :
- Essential Data :
| Parameter | Description | Example from this compound Studies |
|---|---|---|
| Cmax | Peak plasma concentration | 2.1 µg/mL (50 mg dose) |
| AUC0-24 | Area under the curve | 24.5 µg·h/mL |
| Vd | Volume of distribution | 110 L |
| Clearance | Renal/non-renal pathways | 8.2 L/h |
- Reporting Standards : Adhere to FDA Guidance on Population PK and include raw data in supplementary materials .
Emerging Research Frontiers
Q. What in silico approaches predict this compound’s synergy with β-lactams in carbapenem-resistant Enterobacteriaceae (CRE)?
- Methodological Answer :
- Use Chequerboard assays or time-kill curves to quantify synergy .
- Develop mechanistic PK/PD models integrating bacterial load dynamics and immune response .
- Apply artificial intelligence (e.g., neural networks) to optimize combination regimens .
Q. How can researchers assess this compound’s impact on gut microbiota during prolonged therapy?
- Methodological Answer :
- Perform 16S rRNA sequencing on stool samples pre/post-treatment .
- Quantify diversity loss using Shannon index and track opportunistic pathogens (e.g., Candida spp.) .
- Correlate microbiota shifts with clinical outcomes (e.g., diarrhea, colonization resistance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
